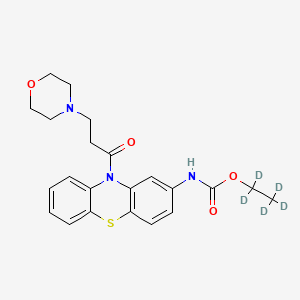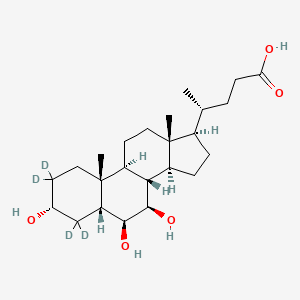
beta-Muricholic acid-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beta-Muricholic acid-d4 is a deuterated form of beta-Muricholic acid, a primary bile acid predominantly found in mice. It is a chemically modified version where four hydrogen atoms are replaced with deuterium, a stable isotope of hydrogen. This compound is often used as an internal standard in mass spectrometry for the quantification of beta-Muricholic acid due to its similar chemical properties but distinct mass.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of beta-Muricholic acid-d4 involves the incorporation of deuterium into the beta-Muricholic acid molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms in beta-Muricholic acid with deuterium atoms using deuterated solvents under specific conditions.
Chemical Synthesis: This involves the stepwise chemical synthesis of beta-Muricholic acid with deuterium-labeled precursors. The process includes multiple steps such as hydroxylation, oxidation, and reduction reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using deuterium-labeled starting materials. The process is optimized for high yield and purity, often involving advanced techniques such as chromatography for purification and mass spectrometry for quality control.
Chemical Reactions Analysis
Types of Reactions
Beta-Muricholic acid-d4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of hydroxyl groups to carbonyl groups using oxidizing agents.
Reduction: This involves the reduction of carbonyl groups back to hydroxyl groups using reducing agents.
Substitution: This includes the replacement of functional groups with other groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Deuterated solvents such as deuterated chloroform and deuterated methanol.
Major Products
The major products formed from these reactions include various oxidized and reduced forms of this compound, which can be further analyzed using techniques such as nuclear magnetic resonance (NMR) and mass spectrometry.
Scientific Research Applications
Beta-Muricholic acid-d4 has a wide range of applications in scientific research, including:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of beta-Muricholic acid and related compounds.
Biology: Studied for its role in bile acid metabolism and its effects on gut microbiota.
Medicine: Investigated for its potential therapeutic effects in conditions such as cholesterol gallstones and liver diseases.
Industry: Used in the development of pharmaceuticals and as a reference standard in quality control processes.
Mechanism of Action
Beta-Muricholic acid-d4 exerts its effects primarily through its interaction with bile acid receptors such as the farnesoid X receptor (FXR). It regulates bile acid synthesis via a positive feedback mechanism, influencing various metabolic pathways. The molecular targets include enzymes involved in bile acid synthesis and transporters responsible for bile acid reabsorption in the intestine.
Comparison with Similar Compounds
Similar Compounds
Alpha-Muricholic acid: Another primary bile acid found in mice, differing in the position of hydroxyl groups.
Chenodeoxycholic acid: A primary bile acid found in humans, structurally similar but with different biological functions.
Ursodeoxycholic acid: A secondary bile acid used therapeutically in humans for the treatment of gallstones and liver diseases.
Uniqueness
Beta-Muricholic acid-d4 is unique due to its deuterium labeling, which makes it an ideal internal standard for mass spectrometry. Its specific interactions with bile acid receptors and its role in regulating bile acid synthesis also distinguish it from other bile acids.
Properties
Molecular Formula |
C24H40O5 |
|---|---|
Molecular Weight |
412.6 g/mol |
IUPAC Name |
(4R)-4-[(3R,5R,6S,7R,8S,9S,10R,13R,14S,17R)-2,2,4,4-tetradeuterio-3,6,7-trihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C24H40O5/c1-13(4-7-19(26)27)15-5-6-16-20-17(9-11-23(15,16)2)24(3)10-8-14(25)12-18(24)21(28)22(20)29/h13-18,20-22,25,28-29H,4-12H2,1-3H3,(H,26,27)/t13-,14-,15-,16+,17+,18+,20+,21+,22-,23-,24-/m1/s1/i8D2,12D2 |
InChI Key |
DKPMWHFRUGMUKF-APBBRSFGSA-N |
Isomeric SMILES |
[2H]C1(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@H]([C@H]([C@@H]2C([C@@H]1O)([2H])[2H])O)O)CC[C@@H]4[C@H](C)CCC(=O)O)C)C)[2H] |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[3-(4-Methoxyphenyl)prop-2-enoyl-methylamino]benzoic acid](/img/structure/B12431452.png)


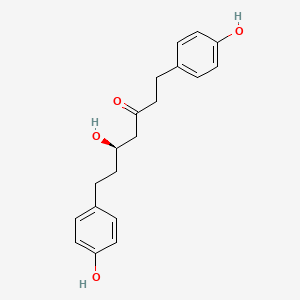
![3-[4-[5-methyl-2-[[2-methyl-4-(piperidine-1-carbonyl)phenyl]methoxy]phenyl]-1,3-thiazol-2-yl]-3-azabicyclo[3.2.1]octane-8-carboxylic acid](/img/structure/B12431480.png)
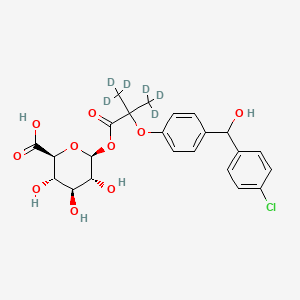
![N-[1-[[1-[[2-[[4-amino-1-[[5-amino-1-[[1-[[1-[[1-[[2-[[1-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]-2-[(5-oxopyrrolidine-2-carbonyl)amino]pentanediamide](/img/structure/B12431496.png)
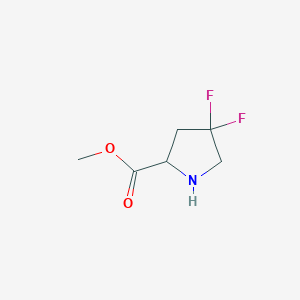
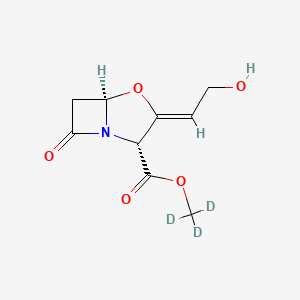
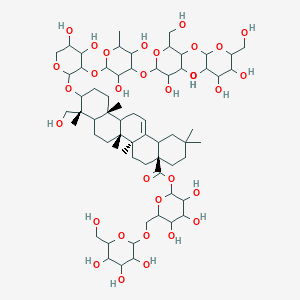
![[pThr3]-CDK5 Substrate](/img/structure/B12431532.png)

